molecular formula C21H17N3O4S B2582186 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689754-88-9

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2582186
CAS No.: 689754-88-9
M. Wt: 407.44
InChI Key: YDJMSRFLGWXQNE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocycles with a fused thiophene and pyrimidine ring system. Key structural features include:

  • 5,6-Dimethyl groups: These substituents enhance steric bulk and may influence electronic properties by donating electrons through hyperconjugation .
  • 3-Phenyl substituent: Aromatic groups at position 3 are common in bioactive thienopyrimidines, contributing to π-π interactions in target binding .

Synthesis typically involves alkylation of the thienopyrimidine core with 4-nitrobenzyl chloride, as seen in analogous reactions using benzyl chlorides or chloroacetamides .

Properties

CAS No.

689754-88-9

Molecular Formula

C21H17N3O4S

Molecular Weight

407.44

IUPAC Name

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3

InChI Key

YDJMSRFLGWXQNE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the condensation of a thieno[2,3-d]pyrimidine precursor with a nitrobenzyl derivative under specific conditions to introduce the nitrobenzyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Structure

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes that can include cyclization reactions and functional group modifications. For instance, the compound can be synthesized through the reaction of thienopyrimidine derivatives with various aryl and alkyl substituents. The presence of the nitrobenzyl group is particularly significant as it may enhance the compound's biological activity by influencing its electronic properties and solubility.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds similar to 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrate cytotoxic activity against breast cancer cell lines such as MDA-MB-435. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives are also recognized for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce inflammation markers in animal models. The anti-inflammatory effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .

Therapeutic Potential

The diverse pharmacological activities of this compound suggest potential applications in:

  • Cancer Therapy : As a lead compound for developing anticancer agents.
  • Anti-inflammatory Drugs : For treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Agents : Preliminary studies indicate some thienopyrimidine derivatives possess antimicrobial properties.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives on cancer cell lines. It was found that compounds with substituents similar to those in 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine exhibited IC50 values in the micromolar range against MDA-MB-435 cells. This suggests a promising avenue for further development into anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, a series of thieno[2,3-d]pyrimidine derivatives were tested in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses comparable to standard anti-inflammatory drugs like indomethacin .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives are widely studied for antimicrobial activity. Key comparisons include:

6-(Imidazo[1,2-a]Pyridin-2-yl)-5-Methyl-3-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione
  • Structure : Differs at position 6 (imidazopyridine vs. dimethyl groups) and lacks the 4-nitrobenzyl group at position 1.
  • Activity: Exhibits potent activity against Pseudomonas aeruginosa (MIC < streptomycin) due to the imidazopyridine moiety, which may enhance membrane penetration .
  • Electronic Properties : The imidazopyridine substituent likely lowers the HOMO-LUMO gap, increasing reactivity with microbial targets .
5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione
  • Activity : Shows superior activity against Staphylococcus aureus compared to metronidazole and streptomycin. The thiazole ring may act as a hydrogen bond acceptor, improving target binding .
  • Synthesis : Prepared via condensation of α-bromoacetyl intermediates with thioacetamide, followed by alkylation .
Target Compound
  • Predicted Activity : The 4-nitrobenzyl group may enhance activity against gram-negative bacteria by improving lipophilicity and resistance to efflux pumps. However, direct data are unavailable in the provided evidence.

Electronic and Steric Modifications

HOMO-LUMO Gaps and Reactivity
  • Pyrido[2,3-d]Pyrimidine Analogs : Compounds like 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit HOMO-LUMO gaps of ~3.9–4.1 eV, with electron-withdrawing substituents lowering LUMO energy for improved electron acceptance .
  • Target Compound : The nitro group is expected to further reduce LUMO energy, enhancing electrophilicity and interaction with nucleophilic residues in enzymes .
Steric Effects of 5,6-Dimethyl Groups
  • These groups may hinder rotation of the thienopyrimidine core, stabilizing a bioactive conformation. Similar dimethyl-substituted analogs show improved selectivity in enzyme inhibition .

Comparison with Enzyme Inhibitors

3-Hydroxy-5-Methyl-1-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione (PTPD)
  • Structure : Lacks the 4-nitrobenzyl group and dimethyl substituents.
  • Activity : A potent inhibitor of flap endonuclease 1 (FEN1), critical in DNA repair. The hydroxyl group at position 3 is essential for coordinating metal ions in the enzyme active site .
  • Target Compound : The nitro group may shift activity toward different targets (e.g., kinases or oxidoreductases) due to altered electronic properties.

Biological Activity

5,6-Dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C17H18N4O2
  • Molecular Weight: 310.35 g/mol
  • LogP: 4.09 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area): 76.53 Ų

The compound exhibits multiple mechanisms of action primarily through its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) Inhibition:
    • Similar compounds have shown potent inhibition of DHFR, which is crucial for DNA synthesis and cell proliferation. For instance, pyrido[2,3-d]pyrimidines have been reported to inhibit DHFR with IC50 values in the nanomolar range . This suggests that this compound may also act as a DHFR inhibitor.
  • Antitumor Activity:
    • Research indicates that thienopyrimidine derivatives can inhibit the growth of various cancer cell lines. For example, derivatives have shown significant cytotoxicity against human leukemia cells in vitro, indicating potential use in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their implications for the compound :

Activity TypeCompound ExampleIC50/Activity LevelReference
DHFR Inhibition5-Ethyl-7H-pyrrolo[2,3-d]pyrimidineIC50 = 66 nM
Cytotoxicity (Cancer Cells)Various thienopyrimidinesGI50 = 10^-7 to 10^-8 M
PI3K InhibitionMorpholine-based derivatives72% inhibition at 10 µM

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study evaluated the compound's effect on CCRF-CEM human leukemia cells and found that structural modifications significantly enhanced its cytotoxic properties. The compound exhibited an EC50 value indicating strong growth inhibition compared to other analogs .
  • Antifolate Activity:
    • In a related study focusing on antifolates as antitumor agents, compounds structurally similar to the target compound demonstrated dual inhibition of DHFR and thymidylate synthase with significant anticancer activity . This suggests that the target compound may possess similar therapeutic potential.

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